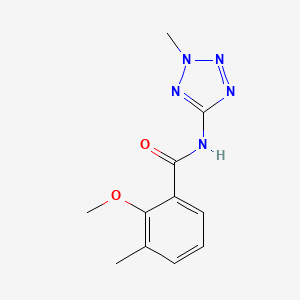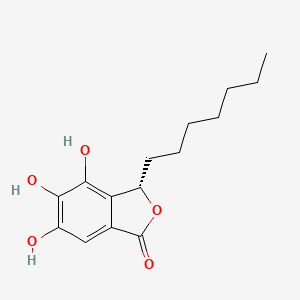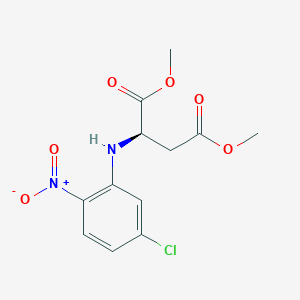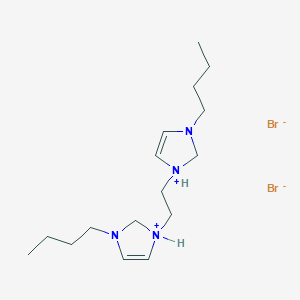![molecular formula C13H15N3O2 B12534997 Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- CAS No. 821776-70-9](/img/structure/B12534997.png)
Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- is a complex organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a benzene ring substituted with a nitrile group, an ethyl(2-methyl-2-propenyl)amino group, and a nitro group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of benzonitrile compounds often involves ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . The specific functional groups are then introduced through subsequent reactions involving nitration and amination.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The nitro group, in particular, can undergo reduction to form reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
2-Methylbenzonitrile: Similar structure but with a methyl group instead of the ethyl(2-methyl-2-propenyl)amino group.
2-Aminobenzonitrile: Contains an amino group instead of the ethyl(2-methyl-2-propenyl)amino group
Uniqueness
Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- is unique due to the presence of both the ethyl(2-methyl-2-propenyl)amino group and the nitro group, which confer distinct chemical reactivity and potential biological activity compared to simpler benzonitrile derivatives.
Propriétés
Numéro CAS |
821776-70-9 |
|---|---|
Formule moléculaire |
C13H15N3O2 |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
5-[ethyl(2-methylprop-2-enyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C13H15N3O2/c1-4-15(9-10(2)3)12-5-6-13(16(17)18)11(7-12)8-14/h5-7H,2,4,9H2,1,3H3 |
Clé InChI |
BWNCBJNYBIORKC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=C)C)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12534950.png)


![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-](/img/structure/B12534982.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)



